molecular formula C17H16N4O4 B2710540 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1705750-44-2

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2710540
M. Wt: 340.339
InChI Key: WIPHIFRGLMISNP-UHFFFAOYSA-N
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Description

The compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry1. It is also known as the compound FDEC1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have diverse applications in fields like pharmaceuticals, materials science, and organic synthesis2.



Molecular Structure Analysis

The molecular structure of this compound allows for investigation in fields like pharmaceuticals, materials science, and organic synthesis2. The exact molecular structure is not provided in the search results.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, similar compounds have diverse applications, ranging from drug development to material synthesis, owing to their unique properties and versatile nature3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, similar compounds have unique properties and versatile nature3.


Scientific Research Applications

Design and Synthesis for Targeted Therapies

Research involving compounds structurally related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has focused on their synthesis and evaluation for potential applications in targeted therapies. For example, the synthesis and biological evaluation of novel derivatives as potential c-Met kinase inhibitors have shown moderate to good antitumor activities against several cancer cell lines, indicating a promising approach for the design of new anticancer drugs (Liu et al., 2020).

Anticonvulsant and Toxicity Evaluation

Compounds with structural similarities have been synthesized and evaluated for their anticonvulsant activity, showcasing a potential for developing new therapeutic agents in the treatment of seizures without significant neurotoxic and hepatotoxic effects (Siddiqui et al., 2010).

Cytotoxicity Studies

Investigations into the cytotoxicity of novel synthesized derivatives against specific cancer cells reveal their potential as leads for developing new anticancer agents. This approach highlights the importance of structural design in enhancing antitumor efficacy (Hassan et al., 2014).

Antimicrobial Activity

Research on derivatives incorporating similar structural motifs has demonstrated good antimicrobial activity against various bacterial and fungal strains. This suggests the utility of these compounds in addressing resistant microbial infections, contributing to the development of new antimicrobial agents (Mickevičienė et al., 2015).

Synthesis and Characterization for Molecular Understanding

The synthesis, characterization, and study of specific interactions and properties of these compounds help in understanding their molecular behavior and potential applications in various scientific domains. This foundational research is crucial for the rational design of molecules with desired biological or chemical properties (Patil et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, the potential side effects of similar compounds on human health must be carefully evaluated5.


Future Directions

The future directions of research involving this compound are not explicitly mentioned in the search results. However, similar compounds have received increasing attention in scientific research due to their diverse molecular functions and promising applications4.


properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-15(22)9-8-13(20-21)17(24)19-10-4-5-11-25-14-7-3-2-6-12(14)16(18)23/h2-3,6-9H,10-11H2,1H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPHIFRGLMISNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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